REACTION_CXSMILES
|
Cl[P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].[Li].Cl[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18]Cl)[N:13]=1>O1CCCC1>[CH:3]([P:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][P:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4])[N:13]=1)[CH:6]([CH3:8])[CH3:7])([CH3:5])[CH3:4] |^1:8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClP(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC(=CC=C1)CCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a red solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Hexanes (50 ml) and water (25 ml) were then added
|
Type
|
CUSTOM
|
Details
|
the water layer was then removed
|
Type
|
FILTRATION
|
Details
|
The hexanes layer was then filtered sequentially through a layer of sodium sulfate (Na2SO4) and silica gel
|
Type
|
CUSTOM
|
Details
|
the hexane was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
Excess unreacted diisopropylphosphine can be removed in vacuo at 70° C. for 2 hours
|
Duration
|
2 h
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)P(C(C)C)CC1=NC(=CC=C1)CP(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |